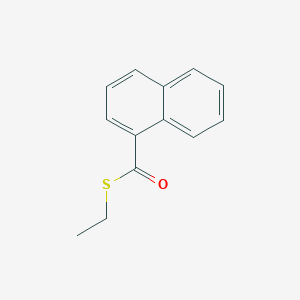
S-Ethyl naphthalene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Ethyl naphthalene-1-carbothioate is an organic compound that belongs to the class of thioesters. Thioesters are characterized by the presence of a sulfur atom replacing the oxygen atom in the ester functional group. This compound is derived from naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. Naphthalene derivatives are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl naphthalene-1-carbothioate typically involves the reaction of naphthalene-1-carboxylic acid with ethanethiol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like acetonitrile at low temperatures (0°C) and then allowed to warm to room temperature. The resulting thioester is purified through filtration and chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
S-Ethyl naphthalene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thioester can be reduced to form alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various alkyl or aryl thioesters.
Scientific Research Applications
S-Ethyl naphthalene-1-carbothioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its cytotoxic and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of S-Ethyl naphthalene-1-carbothioate involves its interaction with various molecular targets. The thioester group can undergo hydrolysis to release naphthalene-1-carboxylic acid and ethanethiol, which can further interact with biological molecules. The compound’s biological activities are attributed to its ability to modulate enzyme activity and disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
- S-Methyl naphthalene-1-carbothioate
- S-Propyl naphthalene-1-carbothioate
- S-Butyl naphthalene-1-carbothioate
Uniqueness
S-Ethyl naphthalene-1-carbothioate is unique due to its specific alkyl group (ethyl) and its distinct biological activities. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
85908-64-1 |
|---|---|
Molecular Formula |
C13H12OS |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
S-ethyl naphthalene-1-carbothioate |
InChI |
InChI=1S/C13H12OS/c1-2-15-13(14)12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3 |
InChI Key |
MQNGJVSGJRTNDY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















